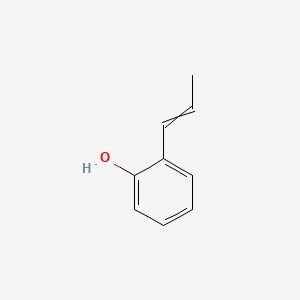

2-Propenylphenol

Beschreibung

Academic Significance and Research Trajectory of Phenolic Compounds

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of phytochemical research and have been extensively studied for their diverse biological activities. researchgate.netnih.gov Their academic significance stems from their widespread presence in the plant kingdom and their integral roles in plant physiology, including defense against pathogens and environmental stressors. researchgate.netscielo.br The research trajectory of phenolic compounds began with fundamental studies focused on their isolation, structural elucidation, and chemical synthesis. nih.gov Over time, this has expanded into comprehensive investigations of their biosynthetic pathways, such as the shikimate and phenylpropanoid pathways. mdpi.com

The scientific community's interest in phenolic compounds has been further propelled by their potential health benefits, leading to extensive research into their antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties. mdpi.comoup.comijhmr.com This has established them as crucial lead compounds in drug discovery and development. mdpi.com Modern research often employs advanced multi-omics approaches, including metabolomics and transcriptomics, to understand the complex regulation of phenolic compound synthesis and their interactions within biological systems. mdpi.com

Current Landscape of 2-Propenylphenol Investigations in Scholarly Domains

Building on the broad foundation of phenolic compound research, investigations into this compound and its derivatives are carving a niche in various scholarly domains. Current research highlights its role as a versatile building block in organic synthesis and its potential in biomedical applications. For instance, derivatives of this compound are being explored for their antimicrobial and anti-inflammatory activities. researchgate.net

In the field of polymer science, this compound and related vinylphenols are being investigated as bio-based monomers for the synthesis of novel polymers. mdpi.comnih.gov These studies aim to develop sustainable materials with a range of thermal and mechanical properties. Furthermore, the molecular mobility and hydrogen bonding capabilities of this compound derivatives are being studied using advanced spectroscopic techniques to understand their behavior in different chemical environments. researchgate.net The synthesis of various derivatives, such as aminomethylated and carboxylated forms, is a key area of current research, aiming to create new sorbents and biologically active molecules. researchgate.netresearchgate.net

Evolution of Research Themes and Methodologies Pertaining to this compound

The evolution of research on this compound mirrors the broader advancements in chemical and analytical sciences. Early research likely focused on its identification in natural sources and basic chemical characterization. The development of synthetic methodologies has progressed from classical reactions to more sophisticated and efficient techniques, including microwave-assisted synthesis and transition metal-catalyzed reactions, enabling the creation of a diverse library of derivatives. unisi.itekb.eg

A significant evolution is observed in the analytical techniques used to study this compound and its derivatives. While traditional methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy remain fundamental for structural elucidation, modern analytical chemistry offers more powerful tools. researchgate.nethmdb.ca Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are now routinely used for separation, identification, and quantification. ijcrt.orgrjpponline.org Furthermore, computational methods, including molecular docking studies, are being employed to predict the interactions of this compound derivatives with biological targets, providing insights into their potential mechanisms of action.

Interactive Data Table: Physicochemical Properties of this compound and a Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₉H₁₀O | 134.18 | Mixture of cis and trans |

| 2-Methoxy-4-(2-propenyl)phenol (Eugenol) | C₁₀H₁₂O₂ | 164.20 | Colorless to pale yellow oily liquid |

Interactive Data Table: Research Applications of this compound Derivatives

| Derivative Class | Research Area | Investigated Properties |

| Aminomethylated derivatives | Organic Synthesis, Polymer Chemistry | Comonomers in radical copolymerization, formation of intramolecular hydrogen bonds |

| Carboxylate derivatives | Materials Science | Sorbents for metal ion extraction |

| 1,3-Benzoxazines | Medicinal Chemistry | Antimicrobial activity |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-prop-1-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGXZPQWZJUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871163 | |

| Record name | 2-Propenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6380-21-8 | |

| Record name | 2-(1-Propenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(prop-1-enyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Selective Isomerization Strategies for 2-Propenylphenol

The isomerization of 2-allylphenol (B1664045) to this compound represents a key transformation in organic synthesis. This section delves into the transition metal-catalyzed methods that facilitate this conversion with high selectivity, the underlying mechanistic details, and the factors influencing reaction efficiency.

Transition Metal-Catalyzed (Z)-Selective Isomerization of 2-Allylphenol

The conversion of 2-allylphenol to the thermodynamically less favorable (Z)-2-propenylphenol can be achieved with high yield and selectivity using specific transition metal catalysts. oup.com Research has demonstrated that a ruthenium complex, Ru(cod)(cot) (where cod is cycloocta-1,5-diene (B8815838) and cot is cycloocta-1,3,5-triene), in the presence of triethylphosphine (B1216732) (PEt3), effectively catalyzes this isomerization. oup.comoup.com This catalytic system can produce (Z)-2-propenylphenol in up to 94% yield with a (Z)-selectivity of 97%. oup.comoup.com

The isomerization of the carbon-carbon double bond is a critical process, and controlling the stereoselectivity is a significant aspect of these reactions. oup.com While isomerized 2-allylphenols are precursors for biologically active heterocycles, achieving high (Z)-selectivity is a notable outcome of this particular catalytic system. oup.com

Table 1: Ru-Catalyzed Isomerization of 2-Allylphenol

| Catalyst System | Ligand | Solvent | Time (h) | Yield (%) | (Z)-Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Ru(cod)(cot) | PEt₃ | Toluene | 2 | 94 | 97 | oup.com |

| Ru(cod)(cot) | PMe₃ | Toluene | 2 | 16 | 97 | oup.com |

| Ru(cod)(cot) | PPr'₃ | Toluene | 2 | 13 | 97 | oup.com |

| Ru(cod)(cot) | PPh₃ | Toluene | 24 | 25 | 88 | oup.com |

Mechanistic Insights into Stereoselective Isomerization Processes

The mechanism of stereoselective isomerization is intricate and often depends on the specific catalyst and substrate involved. For the Ru(cod)(cot)/PEt3 catalyzed isomerization of 2-allylphenol, the presence of a hydroxyl group on the substrate is crucial, as 1-allyl-2-methoxybenzene does not undergo isomerization under the same conditions. oup.com This suggests that the reaction may proceed through the activation of the O-H bond. oup.com

Furthermore, the steric environment of the allyl group plays a significant role. Substrates with increased steric bulk on the allyl moiety, such as 2-cinnamylphenol and 2-prenylphenol, fail to isomerize with this catalyst. oup.com This indicates that pre-coordination of the allyl group to the ruthenium center is a necessary step in the catalytic cycle, which is hindered by steric congestion. oup.com

Different mechanistic pathways, such as a metal-allyl or a metal-alkyl intermediate, can dictate the stereochemical outcome of the isomerization. chemrxiv.org In an alkyl-type mechanism, the stereoselectivity is often determined during the β-hydride elimination step. chemrxiv.org In contrast, for an allyl-type mechanism, the stereoselectivity can be controlled by the relative stabilities of different allylic intermediates. chemrxiv.org Deuterium labeling studies can help elucidate the operative mechanism. chemrxiv.orgresearchgate.net

Influence of Catalytic Systems, Ligands, and Solvents on Isomerization Efficiency

The efficiency and selectivity of the isomerization of 2-allylphenol are highly dependent on the choice of the catalytic system, including the metal, ligands, and the reaction solvent.

Catalytic Systems: While ruthenium complexes are effective, other transition metals like palladium have also been investigated for alkene isomerization. researchgate.netnih.govnih.gov The choice of the metal center can significantly alter the catalytic activity and selectivity. researchgate.net

Ligands: The nature of the ligand coordinated to the metal center has a profound impact on the reaction. In the Ru(cod)(cot) system, trialkylphosphines with moderate steric bulk, like triethylphosphine (PEt3), provide the best results. oup.com The use of smaller (PMe3) or bulkier (PPr'3) trialkylphosphines, or an arylphosphine like triphenylphosphine (B44618) (PPh3), leads to a significant decrease in catalytic activity and, in the case of PPh3, also a loss of (Z)-selectivity. oup.com The electronic and steric properties of the ligands can be fine-tuned to optimize the catalytic process. osti.gov

Multicomponent Condensation Reactions

Multicomponent reactions offer an efficient pathway to complex molecules from simple starting materials in a single step. The Mannich reaction, in particular, provides a versatile method for the functionalization of this compound.

Mannich Reaction Derivatives: Condensation with Formaldehyde (B43269) and Amines

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. wikipedia.orgbyjus.comadichemistry.com In the context of this compound, this reaction leads to the formation of Mannich bases, which are β-amino-carbonyl compounds. wikipedia.orgbyjus.comresearchgate.net

New 1,3-benzoxazine derivatives have been synthesized through the Mannich reaction of this compound, formaldehyde, and primary amines such as benzylamine (B48309) and 4-bromoaniline. researchgate.net The reaction starts with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgbyjus.comadichemistry.com The this compound, acting as the active hydrogen compound, then attacks the iminium ion to form the final product. wikipedia.orgbyjus.com These resulting Mannich bases can be further modified, for instance, by converting them into quaternary ammonium (B1175870) salts. researchgate.net

Elucidation of Reaction Stoichiometry and Structural Diversity in Condensation Products

The stoichiometry of the reactants in a Mannich reaction plays a critical role in determining the structure of the final products. The reaction of a phenol (B47542) with formaldehyde and an amine can lead to a variety of structures depending on the molar ratios used. nycu.edu.tw For instance, varying the molar ratio of bisphenol A to amine and formaldehyde can produce a series of products with different functionalities. nycu.edu.tw

The structure of the amine component also contributes significantly to the diversity of the condensation products. The use of different primary or secondary amines (aliphatic or aromatic) as starting materials allows for the synthesis of a wide range of Mannich bases with varied chemical and physical properties. researchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as PMR, 13C NMR, and IR spectroscopy. researchgate.net This structural diversity is a key feature of the Mannich reaction, enabling the creation of a library of compounds from readily available starting materials.

Asymmetric Synthesis Approaches for this compound Derivatives

A significant advancement in the asymmetric synthesis of derivatives from this compound has been the development of methods to produce optically pure N-substituted α-amino esters. Researchers have successfully utilized 2-methoxy-4-(2-propenyl)phenol, commonly known as eugenol (B1671780), as a starting material for this purpose. A convenient and efficient procedure has been described for the synthesis of a series of new optically pure N-substituted α-amino esters from eugenol and natural amino acids. acs.org This improved method provides a practical pathway to access molecules that incorporate phthalimide, tosyl, and alkene functionalities. acs.org

The synthesis strategy is noteworthy for its efficiency and the high purity of the resulting enantiomeric products. While specific yield and enantiomeric excess values were not detailed in the available summary, the process is highlighted as an effective route to these valuable chiral compounds. acs.org The ability to generate these complex molecules from a readily available phenol derivative demonstrates a key application in asymmetric synthesis.

Sustainable Synthesis Approaches for this compound and its Analogs

The drive towards green chemistry has spurred research into sustainable methods for producing phenolic compounds, including this compound and its analogs, from renewable resources. rsc.orgrsc.org These approaches aim to reduce reliance on fossil fuels and minimize the environmental impact of chemical synthesis.

One of the most promising sustainable sources for aromatic compounds is biomass, particularly lignin. mdpi.com Lignin, a complex polymer found in plant cell walls, can be broken down to yield valuable phenolic platform molecules. For instance, ferulic acid, derived from lignin, can be converted into 2-methoxy-4-vinylphenol (B128420) (MVP), a close analog of this compound. mdpi.com This bio-based monomer can then be utilized in various polymerization reactions to create thermoplastics and thermosets. mdpi.com

Biocatalysis represents another cornerstone of sustainable synthesis for phenolic compounds. google.comrsc.org Enzymatic systems offer high selectivity and operate under mild, environmentally benign conditions. A biocatalytic system involving two enzymes, tyrosine phenol lyase and tyrosine ammonia (B1221849) lyase, has been used for the para-alkenylation of phenols. rsc.org This system facilitates a C-C bond formation between phenol derivatives and pyruvate, followed by ammonia elimination to produce p-coumaric acid derivatives with high regioselectivity and stereoselectivity. rsc.org While this specific example produces a carboxylic acid derivative, the principle of using enzymatic cascades for the specific functionalization of phenols is a key strategy in developing sustainable routes to analogs of this compound. rsc.org For example, a three-stage one-pot biocatalytic reaction has been patented for the production of p-vinylphenols from substituted phenols using a sequence of a tyrosine phenol-lyase, a tyrosine-ammonia-lyase, and a phenolic acid decarboxylase. google.com

Table 1: Key Sustainable Synthesis Approaches for this compound Analogs

| Starting Material | Key Intermediate(s) | Final Product Analog | Key Features |

|---|---|---|---|

| Lignin | Ferulic Acid | 2-Methoxy-4-vinylphenol (MVP) | Utilizes abundant biomass; produces monomers for polymers. mdpi.com |

| Cardanol (from CNSL) | 3-non-8-enylphenol | 3-Vinylphenol | Non-food feedstock; greener solvents; valuable bio-based co-products. rsc.org |

| Substituted Phenols | Substituted L-tyrosine derivatives | p-Coumaric acid derivatives | Biocatalytic one-pot reaction; high regio- and stereoselectivity. rsc.org |

| Substituted Phenols | Substituted Tyrosine, Substituted p-Coumaric acid | p-Vinylphenols | Three-stage one-pot biocatalytic process. google.com |

Chemical Reactivity, Transformations, and Polymer Science

Radical Reactivity and Antioxidant Modulating Activities

2-Propenylphenol, a member of the phenolic compound family, exhibits notable reactivity towards free radicals. This reactivity is central to its function as an antioxidant. Phenolic compounds, in general, are recognized as primary antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. researchgate.netrjpponline.org The resulting phenoxyl radical is stabilized by resonance, which makes the initial phenolic compound an effective radical scavenger. researchgate.net

One of the critical free radicals in biological and chemical systems is the superoxide (B77818) anion (O₂⁻). This reactive oxygen species (ROS) is implicated in various oxidative stress-related processes. mdpi.com During inflammatory responses, for instance, phagocytic cells produce a significant amount of superoxide anion. mdpi.com Studies on eugenol (B1671780) (2-methoxy-4-(2-propenyl)phenol), a closely related compound, have demonstrated its efficiency in scavenging superoxide anions generated by the hypoxanthine (B114508) and xanthine (B1682287) oxidase reaction system. nih.govacs.org This capacity to scavenge superoxide anions is a key aspect of its antioxidant and potential anti-inflammatory properties. mdpi.com The general mechanism involves the phenolic compound donating a hydrogen atom to the superoxide radical, a process that is influenced by the compound's molecular structure. researchgate.netresearchgate.net

The dimerization of phenolic compounds can have a significant impact on their radical scavenging capabilities. Research on eugenol and its dimer, bis-eugenol, has shown that the monomeric form is more reactive with radicals. nih.gov Electron spin resonance (ESR) spectroscopy studies revealed that while eugenol actively produced radicals in alkaline solutions, its dimer was inactive. nih.gov

Polymerization Behavior and Advanced Material Development

The presence of a vinyl group in this compound makes it a suitable monomer for polymerization reactions. However, the phenolic hydroxyl group can interfere with free-radical polymerization by acting as an inhibitor. To overcome this, derivatives of this compound are often synthesized. For instance, aminomethylated derivatives of this compound have been successfully copolymerized with styrene (B11656). researchgate.net In these derivatives, the formation of a stable intramolecular hydrogen bond between the nitrogen of the aminomethyl group and the hydrogen of the hydroxyl group effectively shields the phenolic proton, preventing its interference in the polymerization process. researchgate.net

The copolymerization of these modified this compound monomers with styrene has been studied, and the reactivity ratios (r1 and r2) have been determined. researchgate.net For the copolymerization of 6-morpholinomethyl-2-propenylphenol (M1) with styrene (M2), the reactivity ratios were found to be r1 = 0.20 ± 0.01 and r2 = 2.40 ± 0.04. researchgate.net These values indicate how readily each monomer reacts with the growing polymer chain and with the other monomer, providing crucial information for controlling the composition and properties of the final copolymer. The ability to copolymerize with common monomers like styrene opens up possibilities for creating polymers with tailored properties, such as improved thermal stability and chemical resistance. frontiersin.org

Table 1: Reactivity Ratios for the Copolymerization of this compound Derivatives with Styrene

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 |

| 6-morpholinomethyl-2-propenylphenol | Styrene | 0.20 ± 0.01 | 2.40 ± 0.04 |

| 2-allyl-6-morpholinomethylphenol | Styrene | 0.090 ± 0.009 | 2.40 ± 0.04 |

Data sourced from a study on the radical copolymerization of aminomethylated derivatives of alkenylphenols with styrene. researchgate.net

The reactivity of the phenolic hydroxyl group and the propenyl group in this compound allows for the synthesis of a wide range of polyfunctional derivatives with potential applications in novel materials. aak.gov.azmdpi.com For example, this compound can undergo polycondensation reactions with formaldehyde (B43269) and amines to produce functional oligomers. aak.gov.az These oligomers can be further modified with other monomers to create cross-linked polymers with specific functionalities. aak.gov.az Such polymers have been investigated for their potential as sorbents for heavy metals and radionuclides. aak.gov.az

Another approach involves the reaction of this compound with other molecules to create precursors for complex materials. For instance, it has been reacted with a brominated furan (B31954) derivative to synthesize a ligand precursor for Hoveyda-Grubbs type complexes, which are catalysts used in metathesis reactions. mdpi.com Additionally, propenyl-containing epoxy resins can be synthesized from this compound through isomerization and polymerization followed by epoxidation. google.com These epoxy resins exhibit high reactivity and can be cured to produce materials with improved mechanical properties at elevated temperatures and enhanced heat resistance. google.com

With a growing demand for sustainable materials, this compound and its isomers are being explored as biobased monomer precursors for the synthesis of thermoplastics and thermosets. mdpi.comresearchgate.netmdpi.comnih.gov A closely related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), which can be derived from lignin, serves as a platform for preparing functional monomers for radical polymerizations. mdpi.comresearchgate.netdiva-portal.org

By functionalizing the phenolic group of MVP, a variety of hydrophobic biobased monomers can be synthesized. These monomers can then undergo solution and emulsion polymerization to produce homopolymers and copolymers with a range of thermal properties, suitable for thermoplastic applications. mdpi.comnih.gov Furthermore, divinylbenzene-like monomers can be prepared from MVP, which can be thermally crosslinked with thiol-bearing reagents to create thermosets with varying crosslinking densities. mdpi.comnih.gov This versatility demonstrates the significant potential of this compound and its derivatives in the development of new biobased and functional materials, contributing to a more sustainable chemical industry. researchgate.net

Synthesis and Properties of Cross-Linked Copolymers

Cross-linked copolymers based on this compound have been synthesized and investigated for their functional properties, particularly in the field of material science for applications like ion sorption. A notable synthetic route involves the initial co-oligomerization of this compound with formaldehyde. researchgate.netcyberleninka.ru This reaction, typically carried out under alkaline conditions at elevated temperatures (92-95°C), produces low molecular weight co-oligomers, or synthons, with a yield of approximately 93%. researchgate.netcyberleninka.ru

These oligomers can then be transformed into a three-dimensional cross-linked structure through a subsequent reaction. For instance, interaction with maleic anhydride (B1165640) in the presence of an initiator like benzoyl peroxide at 80°C results in the formation of a cross-linked copolymer with a yield of around 90%. researchgate.netcyberleninka.ru The final step involves treating the copolymer with hot water to open the anhydride groups, yielding a sorbent material that contains both propenyl and carboxylate functional groups. researchgate.netcyberleninka.ru

The resulting cross-linked copolymer exhibits significant functional properties as a chemisorption agent. Studies on its ability to sorb uranyl ions from aqueous solutions have shown high efficacy. The degree of sorption is influenced by the pH of the medium, with the best results (93% removal) achieved at a pH of 6 over 24 hours. researchgate.netcyberleninka.ru Furthermore, the uranyl ions can be desorbed using a mineral acid, allowing the copolymer to be reused. researchgate.netcyberleninka.ru The thermal properties of related cross-linked copolymers, such as those derived from the thermal treatment of 8-allyl-substituted 1,3-benzoxazine (synthesized from 2-allylphenol), show considerable thermal stability up to approximately 450°C and a sorption capacity for uranyl ions of 178 mg/g. cyberleninka.ru

Table 1: Synthesis Parameters for this compound-Formaldehyde Copolymers This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Reference |

|---|---|---|

| Oligomerization Reactants | This compound, Formaldehyde | researchgate.net, cyberleninka.ru |

| Oligomerization Conditions | Alkaline, 92-95°C, 3 hours | researchgate.net, cyberleninka.ru |

| Oligomer Molar Ratio (Phenol:Formaldehyde) | 1:2.5 | researchgate.net, cyberleninka.ru |

| Oligomer Yield | 93% | researchgate.net, cyberleninka.ru |

| Cross-linking Agent | Maleic Anhydride | researchgate.net, cyberleninka.ru |

| Cross-linking Initiator | Benzoyl Peroxide (0.5%) | researchgate.net, cyberleninka.ru |

| Cross-linking Conditions | 80°C, 10 hours | researchgate.net, cyberleninka.ru |

| Cross-linked Copolymer Yield | 90% | researchgate.net, cyberleninka.ru |

| Optimal Sorption pH for Uranyl Ions | 6 | researchgate.net, cyberleninka.ru |

| Maximum Sorption Degree (R) | 93% | researchgate.net, cyberleninka.ru |

Aminomethylated Derivatives as Comonomers in Polymerization

Aminomethylated derivatives of this compound serve as effective comonomers in polymerization processes, particularly in free-radical copolymerization. researchgate.net The introduction of an aminomethyl group, such as a morpholinomethyl group at the ortho position to the hydroxyl group, creates a stable intramolecular hydrogen bond between the nitrogen atom and the hydroxyl hydrogen. researchgate.net This interaction is crucial as it prevents the phenolic hydroxyl group from acting as an inhibitor during free-radical polymerization, a common issue with phenolic monomers. researchgate.net

Research has demonstrated the successful copolymerization of these derivatives with other monomers, like styrene, in bulk at temperatures around 60°C. researchgate.net The reactivity ratios for these copolymerization reactions have been determined, providing insight into the incorporation of each monomer into the polymer chain. For the copolymerization of 6-morpholinomethyl-2-propenylphenol (M₁) with styrene (M₂), the reactivity ratios were found to be r₁ = 0.20 ± 0.01 and r₂ = 2.40 ± 0.04. researchgate.net These values indicate that the styrene radical prefers to add to a styrene monomer, but the 6-morpholinomethyl-2-propenylphenol radical has a higher preference for adding a styrene monomer over another molecule of its own kind. A similar trend was observed for the copolymerization of 2-allyl-6-morpholinomethylphenol with styrene. researchgate.net

Intramolecular Interactions and Conformational Dynamics

Characterization of Intramolecular Hydrogen Bonding in 2-Propenylphenols

The conformational properties of this compound are significantly influenced by intramolecular interactions. Spectroscopic studies combined with semi-empirical calculations have shown that isolated, cold this compound exists in only one stable conformation. aip.orgdtic.mil This conformation is stabilized by a significant intramolecular interaction between the hydrogen atom of the hydroxyl group and the π-electrons of the propenyl group's double bond. aip.orgdtic.mil

In aminomethylated derivatives of this compound, a different and stronger type of intramolecular hydrogen bond is formed. researchgate.netresearchgate.net NMR studies on compounds like 6-diethylaminomethyl-2-propenylphenol show a significant downfield shift of the hydroxyl proton signal, which is indicative of hydrogen bonding. researchgate.net The chemical shift changes upon dilution, confirming the intramolecular nature of this bond. researchgate.net This O-H···N bond is stable and has been shown to persist even at temperatures up to 80°C, which is a key factor in enabling these compounds to participate in polymerization reactions without inhibition from the hydroxyl group. researchgate.net

Molecular Mobility Studies Using Nuclear Magnetic Resonance Relaxation Times

Nuclear Magnetic Resonance (NMR) relaxation times are a powerful tool for investigating molecular dynamics and mobility. researchgate.netresearchgate.net Studies on this compound and its aminomethylated derivatives have utilized ¹³C spin-lattice relaxation times (T₁) to probe the mobility of different parts of the molecule. researchgate.net

Table 2: ¹³C Spin-Lattice Relaxation Times (T₁) for 6-diethylaminomethyl-2-propenylphenol This table is interactive. Click on the headers to sort the data.

| Carbon Group | T₁ (seconds) | Inferred Mobility | Reference |

|---|---|---|---|

| Methyl (in ethyl fragment) | 0.1339 | Lower | researchgate.net |

| Methyl (in propenyl fragment) | 0.3385 | Higher | researchgate.net |

| Methylene (B1212753) (in ethyl fragment) | 0.2188 | Lower | researchgate.net |

| Methylene (N-CH₂-Ar) | 0.0861 | Very Low | researchgate.net |

Excited State Proton Transfer Mechanisms

The photophysics of this compound have been investigated to understand its potential for excited state proton transfer (ESPT). Studies using a combination of spectroscopic techniques on cold, isolated molecules in a molecular jet have found no evidence for intramolecular proton transfer in this compound upon electronic excitation to the S₁ state. aip.orgdtic.mildntb.gov.ua

However, intermolecular ESPT can occur under specific conditions in van der Waals clusters. aip.orgdtic.mil While clusters of this compound with water did not show evidence of proton transfer, evidence was found for intermolecular ESPT in clusters with ammonia (B1221849), specifically this compound(NH₃)n where n ≥ 3. aip.orgdtic.mil The difference in behavior is attributed to the nature of the solvent cluster formation. Water molecules tend to form hydrogen-bonded networks with each other and the hydroxyl group, whereas ammonia molecules distribute more evenly around the phenol (B47542) moiety. aip.orgdtic.mil For efficient proton transfer to occur, the proton affinity of the solvent must be high, and both the resulting anion and the proton must be effectively stabilized (solvated) by the solvent cluster. aip.orgdtic.mil

Cyclization Reactions and Heterocycle Formation

While direct studies on the cyclization of this compound itself are not extensively detailed in the provided context, the closely related isomer, 2-allylphenol (B1664045), is known to undergo photo-isomerization to form cyclic ethers. dtic.mil This reaction is proposed to proceed through an intramolecular proton transfer from the hydroxyl group to the double bond of the allyl substituent in the excited state, particularly in non-polar solvents. dtic.miloptica.org This pathway leads to the formation of heterocyclic products such as 2-methyl-2,3-dihydrofuran (B108597) fused to the benzene (B151609) ring. Given the structural similarity, this compound is a candidate for similar photochemical cyclization reactions, which represent a significant pathway for heterocycle formation from this class of compounds. Radical-mediated cyclizations are also a powerful general method for synthesizing various nitrogen-containing heterocycles. iupac.org

Derivatization and Structural Modification for Enhanced Functionality

Synthesis and Characterization of Aminomethylated Derivatives

Aminomethylated derivatives of 2-propenylphenol are commonly synthesized through the Mannich reaction, a three-component condensation involving the phenol (B47542), formaldehyde (B43269), and a primary or secondary amine. researchgate.netbch.ro This reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group. The structure of the resulting Mannich base can be controlled by the molar ratio of the reactants. cyberleninka.ru

For instance, the reaction of this compound with formaldehyde and methylamine (B109427) can yield various products depending on the stoichiometry. cyberleninka.ru New 1,3-benzoxazine derivatives have been successfully obtained from the Mannich reaction of this compound, formaldehyde, and primary amines like benzylamine (B48309) and 4-bromoaniline. These can be further converted into quaternary ammonium (B1175870) salts. researchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. researchgate.net

NMR studies have revealed the presence of stable intramolecular hydrogen bonds between the nitrogen atom of the aminomethyl group and the hydrogen of the hydroxyl group in ortho-aminomethyl derivatives of alkenylphenols. These bonds are notably stable, not breaking up to 80°C, which can prevent the inhibiting effect of the hydroxyl group in free-radical copolymerization reactions. researchgate.net

A series of novel aminomethyl derivatives of 4-methyl-2-prenylphenol have also been synthesized and their antioxidant properties evaluated. nih.gov While not this compound, this research highlights the potential for creating functionally enhanced derivatives through aminomethylation.

| Reactants | Product Type | Characterization Methods | Reference |

| This compound, Formaldehyde, Methylamine | Varies with stoichiometry | Not specified | cyberleninka.ru |

| This compound, Formaldehyde, Benzylamine/4-bromoaniline | 1,3-Benzoxazine derivatives | ¹H NMR, ¹³C NMR, IR Spectroscopy | researchgate.net |

| 4-Methyl-2-prenylphenol, Formaldehyde, Various amines | Aminomethyl derivatives | Not specified | nih.gov |

Functionalization for Hydrophobic and Hydrophilic Derivatives

The modification of this compound to create derivatives with specific hydrophobic or hydrophilic properties is a key strategy for tailoring its application, for example, in the development of surfactants or for controlling its solubility. nih.govnrel.gov The balance between hydrophobicity and hydrophilicity can be adjusted by introducing different functional groups.

To enhance hydrophobicity, long alkyl chains can be introduced. For example, the alkylation of this compound with α-olefins can produce 2-propenyl-4-alkylphenols. aak.gov.az These hydrophobically modified phenols can then be used as precursors for other functional derivatives.

Conversely, to increase hydrophilicity, polar functional groups can be introduced. One common approach is the introduction of carboxyl groups or the formation of water-soluble salts. For instance, co-oligomers of this compound with maleic anhydride (B1165640) can be modified with diethanolamine (B148213) to yield water-soluble nitrogen-containing derivatives. researchgate.net Another method involves the synthesis of quaternary ammonium salts from aminomethylated derivatives of 2-propenyl-4-alkylphenols, which enhances their water solubility. aak.gov.az The synthesis of surfactants from algae-derived unsaponifiable lipids, which involves esterification with polyethylene (B3416737) glycol (PEG), provides a model for how this compound could be made more hydrophilic. frontiersin.org

| Modification Strategy | Resulting Property | Example Derivative | Reference |

| Alkylation with α-olefins | Increased Hydrophobicity | 2-Propenyl-4-alkylphenols | aak.gov.az |

| Co-oligomerization with maleic anhydride and amination | Increased Hydrophilicity | Water-soluble nitrogen-containing derivatives | researchgate.net |

| Formation of quaternary ammonium salts | Increased Hydrophilicity | Quaternary ammonium salts of aminomethylated derivatives | aak.gov.az |

Dimeric Propenylphenol Ethers: Synthesis and Properties

Dimeric propenylphenol ethers are formed through the oxidative coupling of this compound monomers. This dimerization can be catalyzed by various means, including the use of montmorillonite (B579905) clays (B1170129) as Brønsted acid catalysts. capes.gov.br The dimerization of propenylbenzenes, such as anethole (B165797) and isohomogenol, has been shown to be efficient using this method. capes.gov.br Lignans and neolignans, which are naturally occurring dimers, are typically formed through the oxidative coupling of propenyl phenols. researchgate.net

Research into dimeric propenyl phenol ethers has explored their stereochemistry and the products of their further reactions. For example, the racemic configuration of diisohomogenol, a dimer of a propenyl phenol ether, has been investigated. capes.gov.br Additionally, studies have been conducted on the products obtained from the oxidation of diisohomogenol with chromic acid and the cleavage of its derivatives with hydrogen peroxide. acs.orgacs.org The synthesis of dimeric neolignans through the regioselective oxidative cross-coupling of different phenols has also been explored, highlighting that successful coupling depends on the compatible reactivities of the phenolic precursors. researchgate.net

| Research Focus | Key Findings | Reference |

| Dimerization Catalysis | Montmorillonite clays are effective Brønsted acid catalysts for the dimerization of propenylbenzenes. | capes.gov.br |

| Stereochemistry | The racemic configuration of dimeric propenyl phenol ethers like diisohomogenol has been determined. | capes.gov.br |

| Oxidative Reactions | The oxidation products of diisohomogenol with reagents like chromic acid and hydrogen peroxide have been characterized. | acs.orgacs.org |

| Cross-Coupling | Regioselective oxidative cross-coupling of different phenols can produce dimeric neolignans. | researchgate.net |

Benzotriazole (B28993) UV Stabilizer Derivatives

Derivatives of this compound are utilized in the synthesis of benzotriazole ultraviolet (UV) stabilizers. These compounds are designed to protect materials from degradation caused by UV radiation. atamankimya.com The general synthesis involves creating a benzotriazole structure functionalized with a phenolic group. atamankimya.com

A specific example is 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (also known as UV-9), which is a known benzotriazole UV stabilizer. researchgate.netscirp.org This compound combines the UV-absorbing properties of the benzotriazole moiety with the antioxidant characteristics of the phenolic group. atamankimya.com The propenyl group allows for further reactions, such as grafting onto silica (B1680970) surfaces via hydrosilylation to create functionalized materials with UV-active properties. scirp.org The photostability of these benzotriazole derivatives is often attributed to an excited state intramolecular proton transfer (ESIPT) mechanism, which allows for the efficient dissipation of UV energy as heat. nih.gov

| Derivative Name | Key Feature | Application | Reference |

| 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (UV-9) | Combines benzotriazole and phenolic functionalities | UV stabilizer, can be grafted onto surfaces | researchgate.netscirp.org |

Corrosion Inhibitor Derivatives

This compound serves as a building block for the synthesis of effective corrosion inhibitors, particularly for steel in various environments. researchgate.net The introduction of nitrogen-containing functional groups is a common strategy to enhance the corrosion inhibition properties of organic molecules. ajchem-a.com

Several types of this compound derivatives have been investigated as corrosion inhibitors. Pyridinium salts, synthesized by reacting 2-propenylphenoxy(C₂–C₄)bromoalkanes with pyridine, have shown significant protective properties against hydrogen sulfide (B99878) corrosion of steel. researchgate.net For example, N-(2-propenylphenoxytetramethylene)pyridinium bromide demonstrated a high degree of corrosion protection. researchgate.net

Another approach involves the synthesis of co-oligomers of this compound with maleic anhydride, which are then modified with amines such as diethylamine (B46881) and diethanolamine. researchgate.netgoogle.comijettjournal.org These modifications result in water-soluble nitrogen-containing derivatives that effectively inhibit the corrosion of steel in water-salt solutions. researchgate.net Furthermore, quaternary ammonium salts of aminomethylated derivatives of 2-propenylalkylphenols have been tested as corrosion inhibitors and have shown high protection efficiency at low concentrations. aak.gov.az

| Derivative Type | Synthesis Method | Corrosion Inhibition Performance | Reference |

| Pyridinium salts | Reaction of 2-propenylphenoxy(C₂–C₄)bromoalkanes with pyridine | High protection against H₂S corrosion of steel | researchgate.net |

| Co-oligomers with maleic anhydride | Co-oligomerization followed by amination | Effective for steel in water-salt solutions | researchgate.netgoogle.comijettjournal.org |

| Quaternary ammonium salts | Aminomethylation of 2-propenylalkylphenols and quaternization | High protection efficiency at low concentrations | aak.gov.az |

Biological Activities and Pharmacological Potential

Antimicrobial Efficacy

2-Propenylphenol has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic microorganisms.

Comprehensive Evaluation of Antibacterial Properties

Derivatives of this compound have shown notable antibacterial effects. For instance, new 1,3-benzoxazine derivatives synthesized from 2-allylphenol (B1664045) have demonstrated effectiveness against several bacterial strains. researchgate.net Studies on these derivatives have revealed significant activity against both Gram-positive and Gram-negative bacteria. jcsp.org.pkresearchgate.net Specifically, quaternary ammonium (B1175870) salts derived from 8-allyl-substituted 1,3-benzoxazine exhibited potent bactericidal properties. cyberleninka.ru

The antibacterial activity of these derivatives is influenced by their chemical structure, with certain substitutions enhancing their efficacy. For example, the introduction of a bromine anion and an ammonium fragment in the structure of 8-allylbenzoxazine derivatives was found to increase their bactericidal effectiveness. jcsp.org.pkresearchgate.net

Assessment of Antifungal and Antiseptic Activities

This compound and its derivatives have been recognized for their antifungal capabilities. The parent compound, 2-allylphenol, is a synthetic fungicide that has been shown to inhibit the mycelial growth of various fungal pathogens. mdpi.com Its activity is comparable to some commercially used fungicides. mdpi.com

The antifungal efficacy of 2-allylphenol derivatives is dependent on their specific chemical structure. For example, modifications to the allyl side chain or substitutions on the aromatic ring can significantly alter their antifungal potency. researchgate.net Research has shown that certain derivatives of 2-allylphenol exhibit strong fungicidal activity against a range of fungi, including Botrytis cinerea. mdpi.com The IC50 value for 2-allylphenol against B. cinerea has been reported to be 68.0 μg/mL. mdpi.com

The antiseptic properties of related compounds, such as eugenol (B1671780) (2-methoxy-4-(2-propenyl)phenol), have been well-documented, suggesting a potential for this compound in similar applications. mdpi.com

Efficacy Against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Salmonella typhi, Sulfate-Reducing Bacteria)

The antimicrobial action of this compound and its derivatives has been evaluated against several specific pathogens.

Staphylococcus aureus : Derivatives of 2-allylphenol have demonstrated significant antibacterial activity against Staphylococcus aureus. jcsp.org.pkresearchgate.net

Escherichia coli : Studies have confirmed the efficacy of 2-allylphenol derivatives against Escherichia coli. jcsp.org.pkresearchgate.net Electron microscopy has shown that these compounds can cause complete destruction of E. coli cells. researchgate.net

Candida albicans : 2-Allylphenol derivatives have also exhibited fungicidal activity against Candida albicans, a common pathogenic yeast. researchgate.netjcsp.org.pk The related compound eugenol has been extensively studied for its inhibitory effects on Candida species. nih.gov

Salmonella typhi : While direct studies on this compound against Salmonella typhi are limited, research on essential oils containing related allylphenols has shown activity against this bacterium. researchgate.net

Sulfate-Reducing Bacteria (SRB) : Certain derivatives of 2-allylphenol have been found to exhibit 100% antibacterial activity against SRB at a concentration of 100 mg/L, indicating their potential as corrosion inhibitors in industrial settings. researchgate.net

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Compound Type | Observed Effect | Reference(s) |

| Staphylococcus aureus | 1,3-Benzoxazine derivatives of 2-allylphenol | Bactericidal | jcsp.org.pkresearchgate.net |

| Escherichia coli | 1,3-Benzoxazine derivatives of 2-allylphenol | Bactericidal, cell destruction | jcsp.org.pkresearchgate.net |

| Candida albicans | 1,3-Benzoxazine derivatives of 2-allylphenol | Fungicidal | researchgate.netjcsp.org.pk |

| Sulfate-Reducing Bacteria (SRB) | Derivatives of 2-allylphenol | 100% antibacterial activity at 100 mg/L | researchgate.net |

Investigation of Antimicrobial Mechanisms (e.g., Cellular Membrane Disruption)

The antimicrobial action of phenolic compounds like this compound is often attributed to their ability to disrupt the cellular membrane of microorganisms. This disruption leads to increased permeability, leakage of intracellular components, and ultimately, cell death. cellmolbiol.orgmontana.edu The hydrophobic nature of these compounds allows them to interact with the lipid bilayer of the cell membrane, altering its fluidity and integrity. cellmolbiol.org For related phenylpropanoids like eugenol, it has been demonstrated that they target the cytoplasmic membrane of fungi such as Candida albicans. montana.edu It is believed that the formation of membrane lesions is a result of a free radical cascade that leads to lipid peroxidation. oup.com

Antioxidant and Anti-inflammatory Research

This compound has been investigated for its potential antioxidant and anti-inflammatory properties.

As an antioxidant, 2-allylphenol has demonstrated the ability to scavenge free radicals, which are implicated in oxidative stress-related diseases. In one study, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of 4-allylphenol (B24904) was found to be greater than that of orcinol, although less than resveratrol. iiarjournals.org Another study investigating 2-allylphenol specifically showed its significant ability to sequester superoxide (B77818) radicals. dntb.gov.uanih.gov

In terms of anti-inflammatory action, 2-allylphenol has been shown to reduce the production of pro-inflammatory cytokines. Research has indicated that it can inhibit the expression of cyclooxygenase-2 (Cox-2) in macrophage cells. Furthermore, studies have demonstrated that 2-allylphenol can inhibit leukocyte migration and decrease the release of the pro-inflammatory mediators TNF-α and IL-1β. dntb.gov.uanih.gov This anti-inflammatory effect is believed to be mediated, at least in part, through its interaction with the adenosinergic system. dntb.gov.uanih.gov

Table 2: Antioxidant and Anti-inflammatory Activities of Allylphenols

| Activity | Compound | Key Finding | Reference(s) |

| Antioxidant | 4-Allylphenol | Effective DPPH radical scavenger | iiarjournals.org |

| Antioxidant | 2-Allylphenol | Significant superoxide radical sequestration | dntb.gov.uanih.gov |

| Anti-inflammatory | 4-Allylphenol | Inhibition of Cox-2 expression | |

| Anti-inflammatory | 2-Allylphenol | Reduction of TNF-α and IL-1β | dntb.gov.uanih.gov |

Cytotoxic Activity and Antiproliferative Investigations

The cytotoxic and antiproliferative potential of this compound and its derivatives against various cancer cell lines has been a subject of research. Phenolic compounds, in general, are known to possess antitumor properties. xiahepublishing.com

Derivatives of 2-allylphenol, such as O-allylchalcones, have been synthesized and evaluated for their ability to kill tumor cells in vitro. researchgate.net While the cytotoxic effects of these specific derivatives were not exceptionally high, the studies provide valuable information on structure-activity relationships for the future design of more potent compounds. researchgate.net

Research on honokiol, a natural bisphenol neolignan that contains an allyl group, has highlighted the importance of the allylic chains for its antiproliferative activity. mdpi.com This suggests that the propenyl group in this compound is a key structural feature for its potential cytotoxic effects. Studies on other related compounds have shown cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and liver cancer. scienceasia.org

Neuroprotective Research and Therapeutic Implications

Recent studies have highlighted the neuroprotective potential of this compound, primarily focusing on its ability to counteract oxidative stress and its relevance in models of neurodegenerative diseases.

Modulation of Dopamine (B1211576) Depression and Lipid Peroxidation

Research has demonstrated that eugenol, a methoxy (B1213986) derivative of this compound, can prevent the reduction of dopamine and its metabolites in the striatum of mice induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govjst.go.jp This protective effect is linked to its ability to reduce the increase of thiobarbituric acid-reactive substances, which are indicators of lipid peroxidation. nih.govjst.go.jp Furthermore, eugenol administration has been shown to increase the levels of glutathione (B108866) (GSH) and L-ascorbate in the striatum, suggesting a bolstering of the brain's antioxidant defenses. nih.govjst.go.jp The mechanism appears to involve both direct scavenging of free radicals and indirect enhancement of endogenous antioxidant systems. nih.govjst.go.jp By preventing lipid peroxidation and the subsequent dopamine depression, this compound derivatives show promise in mitigating neuronal damage. nih.govjst.go.jpresearchgate.net

An isomer of eugenol, ortho-eugenol, has also exhibited antioxidant effects by reducing nitrite (B80452) levels and lipid peroxidation. scielo.br Specifically, a 50 mg/kg dose of ortho-eugenol was found to decrease lipid peroxidation in the prefrontal cortex. scielo.br

Relevance to Neurodegenerative Disease Models

The neuroprotective effects of this compound derivatives have significant implications for neurodegenerative diseases like Parkinson's disease, where oxidative stress and dopaminergic neuron loss are key pathological features. nih.govjst.go.jpnih.govnih.gov The ability of eugenol to prevent 6-OHDA-induced dopamine depletion in mouse models suggests its potential as a therapeutic agent for Parkinson's disease. nih.govjst.go.jp By protecting against oxidative damage and preserving dopamine levels, these compounds could help slow the progression of such diseases. nih.govjst.go.jp

The brain's high oxygen consumption and lipid-rich composition make it particularly susceptible to oxidative damage, a factor implicated in many neurodegenerative disorders. nih.gov The antioxidant properties of compounds like this compound and its derivatives may offer a protective strategy against the neuronal injury seen in conditions such as Alzheimer's disease, Parkinson's disease, and stroke. nih.govmdpi.comwlu.ca

Enzyme Inhibition Studies

This compound and its related structures have been investigated for their ability to inhibit various enzymes, including those involved in carbohydrate metabolism and inflammation.

Enzyme Inhibition by this compound Derivatives

| Enzyme | Compound/Extract | Inhibition Finding | Reference |

| α-Amylase | N-Mannich base derivatives of 2-phenyl-2-imidazoline (B1199978) | Compounds SP2, SP8, and SP12 showed potent inhibition with IC50 values of 9.20±0.48, 10.25±0.43, and 13.81±0.90 µg/mL, respectively. | researchgate.net |

| α-Amylase | 5-amino-nicotinic acid derivatives | Compounds 2, 4, 5, 6, 7, and 8 exhibited good inhibitory activity, with IC50 values comparable to the standard, acarbose. | d-nb.info |

| Human 15-Lipoxygenase-1 (15-hLOX-1) | 2,6-diallyl-4-(hexyloxy)phenol (42) | IC50 = 0.88 µM | nih.gov |

| Human 15-Lipoxygenase-1 (15-hLOX-1) | 2,6-diallyl-4-aminophenol (47) | IC50 = 0.80 µM | nih.gov |

| Soybean 15-Lipoxygenase | Asperenone | IC50 = 0.3 mM | researchgate.net |

This table is interactive. Users can sort and filter the data.

Research has shown that derivatives of this compound can act as inhibitors of α-amylase, an enzyme involved in the breakdown of starches into sugars. researchgate.netd-nb.infomdpi.commdpi.comrsc.org For instance, certain N-Mannich base derivatives of 2-phenyl-2-imidazoline demonstrated potent α-amylase inhibition. researchgate.net Similarly, some 5-amino-nicotinic acid derivatives showed significant inhibitory activity against α-amylase, comparable to the drug acarbose. d-nb.info

In the context of inflammation, allylphenol derivatives have been identified as a new class of inhibitors for human 15-lipoxygenase-1 (15-hLOX-1), an enzyme implicated in inflammatory conditions. nih.gov Specifically, compounds like 2,6-diallyl-4-(hexyloxy)phenol and 2,6-diallyl-4-aminophenol displayed potent inhibition of 15-hLOX-1. nih.gov The inhibitory mechanism is linked to the radical scavenging ability of these compounds. nih.gov Other studies have also explored the inhibition of lipoxygenase enzymes by related compounds. researchgate.netbhu.ac.innih.govmdpi.com

Antihelmintic and Antimycobacterial Potential

Investigations into the biological activities of this compound have revealed its potential as an agent against helminths (parasitic worms) and mycobacteria.

Reports indicate that 2-methoxy-4-(2-propenyl) phenol (B47542) possesses antihelmintic properties. ophrp.org The antihelmintic effects of various plant extracts containing phenolic compounds have been studied against a range of parasitic nematodes. mdpi.comresearchgate.netnih.govresearchgate.net While direct studies on this compound are limited, the activity of related compounds suggests a potential avenue for research.

Furthermore, computational analyses have predicted that isoeugenol (B1672232), an isomer of this compound, has antimycobacterial potential. researchgate.net This is supported by studies on other phenolic compounds that have shown activity against Mycobacterium tuberculosis and other mycobacterial species. researchgate.netscielo.br For example, certain synthesized compounds with a benzoxazine (B1645224) structure have demonstrated in vitro antimycobacterial activity. researchgate.net The potential of this compound and its derivatives as antimycobacterial agents warrants further investigation. researchgate.netnih.gov

Computational and Theoretical Investigations

In Silico Screening and Activity Prediction

Computational screening techniques allow for the rapid assessment of a compound's potential biological activities based on its chemical structure. These methods are crucial for prioritizing compounds for further laboratory testing.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. way2drug.combmc-rm.org The prediction is based on the structure-activity relationships derived from a large training set of known active compounds. bmc-rm.org PASS analysis provides probabilities for a substance to be active (Pa) or inactive (Pi) for various biological effects. youtube.comgenexplain.com This allows researchers to identify the most probable therapeutic actions and potential side effects of a compound before its synthesis or biological testing. bmc-rm.org

For a derivative of 2-propenylphenol, 2-methoxy-4-propenylphenol (isoeugenol), PASS online analysis has been used to predict its antimicrobial and toxicological potential. researchgate.net The analysis suggested that isoeugenol (B1672232) has a likelihood of exhibiting antiseptic, antifungal, and antibacterial activities. researchgate.net Such predictions are valuable for exploring the therapeutic potential of related phenolic compounds. researchgate.net

Table 1: Example of PASS Predicted Activities for a this compound Derivative (Isoeugenol) researchgate.net

| Predicted Activity | Probability of Activity (Pa) | Probability of Inactivity (Pi) |

| Antiseptic | 0.571 | 0.009 |

| Antifungal | 0.492 | 0.032 |

| Antibacterial | 0.379 | 0.035 |

| Antimycobacterial | Not specified | 0.022 |

| Antihelmintic (against nematoda) | 0.335 (0.562) | 0.028 (0.009) |

This table is generated based on data for isoeugenol, a structurally related compound, to illustrate the output of a PASS analysis.

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iajpr.com It is widely used to predict the interaction between a ligand (small molecule) and a receptor (protein), providing insights into the binding affinity and mode of action. iajpr.comresearchgate.net Understanding these interactions is fundamental in drug design and in elucidating the mechanisms of biological processes. researchgate.net

Docking studies have been performed on ortho-substituted phenols, a class of compounds that includes this compound, to investigate their interaction with enzymes like tyrosinase. mdpi.com These studies help to understand how the steric and electronic properties of the substituent group influence the binding to the active site of the enzyme. mdpi.com For instance, the docking of molecules like eugenol (B1671780) and isoeugenol into the active site of tyrosinase has been analyzed to understand their potential as either substrates or inhibitors. mdpi.com The results of such studies are often presented in terms of binding energies and the specific amino acid residues involved in the interaction. iajpr.com

In a study involving various ortho-substituted phenols, the docking results indicated that these monophenols could bind to both the oxy and met forms of tyrosinase. mdpi.com The binding in the oxy form could lead to hydroxylation, while binding in the met form would suggest an inhibitory role. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. These methods are essential for predicting molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. scispace.com DFT is widely used to calculate various molecular properties and reactivity descriptors, providing insights into chemical processes. mdpi.commdpi.comfrontiersin.org

DFT calculations have been employed to study the chemical reactivity of various phenolic compounds. mdpi.com For example, studies on a phenol (B47542) derivative of allyl mercaptan have shown how the presence of a hydroxyl group on an aryl substituent can enhance antiradical activity. mdpi.com The calculations of thermodynamic and global reactivity descriptors help in understanding the molecule's stability and its potential to act as a radical scavenger. mdpi.com

Table 2: Example of Global Reactivity Descriptors Calculated using DFT

| Descriptor | Symbol | Description |

| Ionization Potential | IP | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity | EA | The energy released when an electron is added to a molecule. |

| Chemical Potential | µ | The escaping tendency of electrons from a system. |

| Chemical Hardness | η | A measure of the resistance to charge transfer. |

| Electrophilicity Index | ω | A measure of the ability of a species to accept electrons. |

This table provides a general overview of descriptors commonly calculated in DFT studies to assess chemical reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. masterorganicchemistry.comkhanacademy.org The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates, revealing the relative stabilities of different conformers and the energy barriers between them. nyu.edunih.gov

For molecules with flexible side chains like this compound, conformational analysis is crucial for understanding their three-dimensional structure and how it affects their interactions with biological targets. DFT methods are often used to construct potential energy surfaces and identify the most stable conformers. researchgate.net For example, a two-dimensional potential energy surface was constructed for o-vinylphenol, a structurally similar compound, revealing the existence of several stable rotamers in the gas phase. researchgate.net

Bioavailability and Toxicity Prediction through Computational Models

Computational models play a significant role in the early assessment of a drug candidate's pharmacokinetic and toxicological properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). 3ds.comscbdd.com

Predicting oral bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical step in drug development. nih.govmdpi.comhubspotusercontent-eu1.net In silico models for bioavailability prediction utilize various molecular descriptors and machine learning algorithms to estimate this property from the chemical structure. nih.govmdpi.com

Similarly, computational toxicology models are used to predict potential adverse effects of chemicals. 3ds.com These models can identify structural alerts, which are molecular substructures known to be associated with specific toxicities. nih.gov Web-based tools like PreADMET and ADMETlab 2.0 offer platforms for predicting a range of ADMET properties. scbdd.combmdrc.org For a derivative of this compound, isoeugenol, computational analysis using the Osiris program indicated a potential for high mutagenic risk and reproductive toxicity, highlighting the importance of such predictive studies. researchgate.net

Analytical Methodologies for Structural Elucidation and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2-propenylphenol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Electron Spin Resonance (ESR), and Microwave Spectroscopy each offer unique information about the compound's atomic connectivity, functional groups, radical species, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide data on the chemical environment of each nucleus, revealing details about connectivity and electronic structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons of phenols typically resonate between 110 and 160 ppm. oregonstate.edudocbrown.info The carbon atom bearing the hydroxyl group (C-1) is generally found at the most downfield position in the aromatic region due to the deshielding effect of the oxygen atom. docbrown.info The other aromatic carbons exhibit distinct chemical shifts based on their position relative to the hydroxyl and propenyl groups. The carbons of the propenyl side chain will appear in the aliphatic and vinylic regions of the spectrum. oregonstate.edu For instance, in phenol (B47542), the C1 carbon appears at a distinct chemical shift from the other carbons in the ring, which in turn show different shifts based on their proximity to the hydroxyl group. docbrown.info

Table 1: Representative ¹³C NMR Chemical Shifts for Phenolic Compounds

| Carbon Position | Typical Chemical Shift (ppm) |

|---|---|

| C-O (Phenolic) | 155-160 |

| C-ortho | 115-120 |

| C-meta | 128-130 |

| C-para | 120-125 |

Note: These are general ranges for phenol and substituted phenols. Actual values for this compound will be influenced by the propenyl group.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. researchgate.netthermofisher.com

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. nih.gov

C-H Stretch (Aromatic): Signals for the aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. nih.gov

C-H Stretch (Aliphatic/Vinylic): The C-H stretching vibrations of the propenyl group will also be observed in the 2850-3100 cm⁻¹ region.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. nih.gov

C=C Stretch (Vinylic): The carbon-carbon double bond of the propenyl group will have a characteristic absorption band around 1640-1680 cm⁻¹.

C-O Stretch (Phenolic): A strong band corresponding to the C-O stretching vibration is typically found in the 1200-1260 cm⁻¹ range.

Out-of-Plane Bending (Aromatic C-H): Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring. nih.gov

FT-IR spectra of related compounds like 2-allyl-6-methylphenol (B1664677) have been recorded to confirm their structure. nist.gov Similarly, the FT-IR spectrum of trans-2-methoxy-4-propenylphenol (trans-isoeugenol) has been well-documented. spectrabase.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of paramagnetic species, such as free radicals. utexas.edubruker.com In the context of this compound, ESR spectroscopy would be employed to study radicals formed, for instance, during oxidation processes. nih.gov

When this compound acts as an antioxidant, it can donate a hydrogen atom from its hydroxyl group to scavenge free radicals, resulting in the formation of a phenoxyl radical. This radical, having an unpaired electron, is ESR-active. The ESR spectrum can provide information about the structure and environment of this radical. nist.gov The use of spin trapping agents can help to detect and identify short-lived radical intermediates. nih.govdgk-ev.de The g-value and hyperfine splitting patterns in the ESR spectrum are characteristic of the specific radical formed. utexas.edu

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. kent.edu From these constants, detailed structural parameters such as bond lengths, bond angles, and dihedral angles can be determined, allowing for the unambiguous identification of different conformers. researchgate.netnih.gov

For a molecule like this compound, microwave spectroscopy could distinguish between different orientations (conformers) of the propenyl group relative to the phenol ring. researchgate.net The analysis of the rotational spectrum, often aided by quantum chemical calculations, can establish the most stable conformer and determine the energy barriers between different conformations. nih.gov This technique has been successfully applied to study the conformational landscape of similar molecules, providing insights into their structural preferences. yorku.ca

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating this compound from complex mixtures and for its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

The retention time of this compound in the GC column and its mass spectrum serve as two independent parameters for its positive identification. jrmds.in The mass spectrum is characterized by a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ion peaks that are indicative of its structure. GC-MS is widely used for the analysis of essential oils and other complex natural and synthetic mixtures where phenolic compounds are present. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) in Related Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related phenolic compounds. chromatographyonline.com Its versatility allows for the separation and quantification of a wide array of structurally similar molecules, which is often necessary when analyzing complex mixtures.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic compounds, including this compound. nih.gov In this technique, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. nih.gov The elution order for different classes of phenolic compounds is generally phenolic acids, followed by cinnamic acids, and then flavonoids, although structural diversity can lead to some overlap. nih.gov

The choice of detector is critical for the sensitive and selective detection of this compound. Ultraviolet (UV) detection is widely used, with 280 nm being a common wavelength for the detection of phenolic compounds. nih.govdphen1.com However, for enhanced selectivity and to aid in the identification of co-eluting peaks, multi-wavelength detection can be employed. For instance, monitoring at 254 nm, 280 nm, and 305 nm simultaneously can help to distinguish between different impurities in the production of bisphenol A, a process where related phenolic compounds are present. dphen1.com

The development of a robust HPLC method often involves optimizing several parameters, including the mobile phase composition, gradient elution profile, and column chemistry. For complex mixtures containing numerous positional isomers, specialized columns such as those with a pentafluorophenyl (PFP) stationary phase can offer unique selectivity and improved resolution. thermofisher.com The separation of phenolic compounds can be challenging due to their structural similarities. For instance, the analysis of procyanidins, which are oligomeric and polymeric flavanols, demonstrates the complexity that can arise from an increasing number of possible isomers with the degree of polymerization. chromatographyonline.com

The hyphenation of HPLC with mass spectrometry (HPLC-MS) has become an indispensable tool for the detailed structural investigation of phenolic compounds. chromatographyonline.commdpi.com This combination provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the unambiguous identification of analytes. mdpi.com

Table 1: HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Details | Source |

| Column | Reversed-phase C18 or PFP | nih.govthermofisher.com |

| Mobile Phase | Gradient elution with water-methanol-acetic acid or acetonitrile (B52724) and formic acid | chromatographyonline.comnih.gov |

| Detection | UV at 280 nm (general), or multi-wavelength (254, 305 nm) for selectivity | nih.govdphen1.com |

| Flow Rate | Typically 1 mL/min | chromatographyonline.com |